molecular formula C22H15ClN4O4 B2638683 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903314-92-1

2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2638683
CAS No.: 903314-92-1
M. Wt: 434.84
InChI Key: NEOCWRWYFBVWEI-UHFFFAOYSA-N
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Description

2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic, research-grade small molecule characterized by a multi-substituted indolizine core. This complex structure features a 2-amino group, a 1-carboxamide linkage to a 3-chlorophenyl ring, and a 3-position benzoyl group substituted with a nitro moiety . The indolizine scaffold is a privileged structure in medicinal chemistry and is known to be synthesized via multi-step organic reactions, including cyclization to form the indolizine core and subsequent acylation or amidation steps to introduce the various substituents . Compounds based on this scaffold are of significant interest in scientific research. Structural analogs of this compound, particularly those with variations at the benzoyl substituent, have demonstrated promising anti-tubercular activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis . Furthermore, related indolizine derivatives are frequently investigated for their potential anticancer properties , with studies indicating cytotoxic effects and the ability to induce apoptosis in various cancer cell lines . The mechanism of action for such compounds is often explored through enzyme inhibition , with molecular docking studies suggesting potential interactions with targets like enoyl-acyl carrier protein reductase (InhA) . This product is intended for research and development purposes in chemistry and biology laboratories. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-14-4-3-5-15(12-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-7-9-16(10-8-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOCWRWYFBVWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Indolizine Core: Starting with a suitable pyrrole derivative, the indolizine core can be constructed through cyclization reactions.

    Functional Group Introduction: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution to introduce the 3-chlorophenyl group.

    Nitrobenzoyl Group Addition: The 4-nitrobenzoyl group can be introduced via acylation reactions, typically using reagents like nitrobenzoyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various functional groups at the chlorophenyl position.

Scientific Research Applications

Antimycobacterial Activity

Research has shown that indolizines can exhibit significant antimycobacterial properties. A study demonstrated the anti-tubercular activity of several indolizine derivatives against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Specifically, compounds similar to 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide displayed minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against the H37Rv strain and 16 to 64 µg/mL against multidrug-resistant strains, indicating their potential as therapeutic agents for tuberculosis .

Anticancer Properties

Indolizines have been explored for their ability to inhibit various kinase proteins implicated in cancer progression. The inhibition of such proteins can modulate disease states related to inflammatory and proliferative disorders, making these compounds potential candidates for cancer treatment . Specifically, the compound may target kinases involved in solid tumors, thereby offering a pathway for developing new anticancer therapies.

Synthetic Pathways

The synthesis of indolizine derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. For instance, one synthetic method involves the use of aminocatalyzed cyclization reactions that yield diverse indolizine structures with high efficiency . The ability to modify the indolizine core allows for the development of compounds with tailored biological activities.

Case Studies and Research Findings

StudyObjectiveKey Findings
Study 1Evaluate antimycobacterial activityIndolizine derivatives showed MIC values indicating effectiveness against H37Rv and MDR strains .
Study 2Investigate anticancer potentialIndolizines inhibited several kinase proteins associated with tumor growth .
Study 3Synthesis optimizationDeveloped efficient synthetic routes leading to high yields of indolizines suitable for biological testing .

Mechanism of Action

The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Benzoyl Substituent Phenyl Substituent Molecular Formula Molecular Weight Reference
2-Amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (Target) 4-Nitro 3-Chlorophenyl C23H16ClN4O4 463.85* -
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 4-Methoxy 2-Chlorophenyl C23H18ClN3O3 419.87
2-Amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide 4-Chloro 2-Methoxyphenyl C23H17ClN2O3 404.85
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 3-Nitro 4-Ethylphenyl C24H20N4O4 428.44
2-Amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide 4-Nitro 5-Chloro-2-methylphenyl C23H17ClN4O4 448.86

*Calculated based on molecular formula.

Key Observations

Benzoyl Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-nitro group in the target compound and its analog () may enhance stability and polar interactions compared to 4-methoxy (electron-donating, ) or 4-chloro (moderate EWG, ).

Phenyl Substituent Effects :

  • Chlorine Position : The 3-chlorophenyl group in the target compound vs. 2-chlorophenyl () may influence steric hindrance and π-stacking interactions.
  • Additional Modifications : The 5-chloro-2-methylphenyl group () introduces steric bulk, which could reduce bioavailability compared to simpler substituents .

Biological Activity

2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its unique structural features that include an amino group, a chlorophenyl moiety, and a nitrobenzoyl group. These functional groups contribute to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H18ClN4O4C_{22}H_{18}ClN_{4}O_{4}, with a molecular weight of 434.8 g/mol. The compound's structure can be depicted as follows:

PropertyValue
Molecular FormulaC22H18ClN4O4C_{22}H_{18}ClN_{4}O_{4}
Molecular Weight434.8 g/mol
CAS Number903281-63-0

Antimicrobial Properties

Research indicates that indolizine derivatives exhibit a range of antimicrobial activities. A study focused on the anti-tubercular properties of similar indolizine compounds demonstrated promising results against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MDR-MTB). The minimum inhibitory concentration (MIC) for some derivatives ranged from 4 to 64 µg/mL, suggesting that the indolizine scaffold can be optimized for enhanced activity against tuberculosis pathogens .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within bacterial cells. For example, docking studies have identified potential targets such as enoyl-acyl carrier protein reductase (InhA), indicating that the compound may inhibit critical enzymatic pathways necessary for bacterial survival .

Anticancer Activity

Indolizines have also been investigated for their anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. The presence of nitro and amino groups may enhance the compound's ability to interact with DNA or RNA, leading to cytotoxic effects on cancer cells .

Study on Anti-Tubercular Activity

A comprehensive study evaluated a series of indolizine derivatives, including those structurally related to this compound. The study reported that several compounds exhibited significant anti-MTB activity, with some showing effectiveness against MDR strains. The research highlighted the importance of structural modifications in enhancing biological activity and suggested further development for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies conducted on indolizines reveal that specific substitutions at the 1, 2, and 3 positions of the indolizine core significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like nitro or halogens has been associated with increased potency against microbial pathogens .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-amino-N-(3-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, and how can reaction conditions be optimized?

  • Synthetic Route : The synthesis typically involves:

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions .

Functionalization : Introduction of the 3-chlorophenyl and 4-nitrobenzoyl groups via nucleophilic substitution (e.g., using 3-chloroaniline and 4-nitrobenzoyl chloride) .

Purification : Chromatography (HPLC or column) and recrystallization to achieve >95% purity .

  • Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time.
  • Adjust solvent polarity (e.g., DMF for nitro group stability) and catalyst loading to improve yield (e.g., 5 mol% Pd for cyclization) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Assign peaks for the indolizine core (δ 6.5–8.5 ppm for aromatic protons) and carboxamide (δ 10–12 ppm for NH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ (e.g., m/z 465.08 for C24H17ClN4O4) .
  • IR Spectroscopy : Identify carbonyl stretches (1680–1720 cm⁻¹ for benzoyl and carboxamide groups) .
  • Resolving Discrepancies : Overlap in aromatic proton signals can be addressed via 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in biological systems?

  • Quantum Mechanical Calculations :

  • Use density functional theory (DFT) to model electron density maps, identifying reactive sites (e.g., nitro group’s electrophilic nature) .
  • Simulate binding affinities to biological targets (e.g., kinases) via molecular docking (software: AutoDock Vina) .
    • Reaction Pathway Analysis :
  • Employ reaction path search algorithms (e.g., GRRM) to predict degradation pathways under physiological conditions (pH 7.4) .

Q. What methodological approaches are used to investigate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays :

  • Measure IC50 values against target enzymes (e.g., tyrosine kinases) using fluorescence-based assays (λex 340 nm, λem 450 nm) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and enzyme active sites .
    • Structural Biology :
  • Co-crystallization with enzymes (e.g., PDB deposition) to resolve binding modes at <2.0 Å resolution .

Q. How can contradictory biological activity data (e.g., varying IC50 values across studies) be reconciled?

  • Data Normalization :

  • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
    • Meta-Analysis :
  • Use multivariate regression to identify confounding factors (e.g., cell line heterogeneity, solvent effects) .
    • Orthogonal Validation :
  • Confirm activity via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Methodological Challenges and Solutions

Q. What strategies mitigate nitro group reduction during synthesis or storage?

  • Synthesis :

  • Use nitro-protecting groups (e.g., tert-butyloxycarbonyl) during functionalization steps .
    • Storage :
  • Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation .

Q. How are regioselectivity issues addressed in indolizine functionalization?

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to guide benzoylation at the C3 position .
  • Computational Screening : Predict preferential substitution sites using Fukui indices from DFT calculations .

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